molecular formula C15H13ClO4S B14072015 Benzyl 3-[(Chlorosulfonyl)methyl]benzoate

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate

Cat. No.: B14072015
M. Wt: 324.8 g/mol
InChI Key: MZZHUFMQLOYHFW-UHFFFAOYSA-N
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Description

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C15H13ClO4S and a molecular weight of 324.78 g/mol . It is a derivative of benzoic acid and contains both benzyl and chlorosulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate can be synthesized through the reaction of benzyl benzoate with chlorosulfonic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-[(Chlorosulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This compound can inhibit enzyme function by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-[(Chlorosulfonyl)methyl]benzoate is unique due to its specific combination of benzyl and chlorosulfonyl groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C15H13ClO4S

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)benzoate

InChI

InChI=1S/C15H13ClO4S/c16-21(18,19)11-13-7-4-8-14(9-13)15(17)20-10-12-5-2-1-3-6-12/h1-9H,10-11H2

InChI Key

MZZHUFMQLOYHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CS(=O)(=O)Cl

Origin of Product

United States

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